1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

Catalog No.
S986847
CAS No.
928775-04-6
M.F
C9H9BrN2O
M. Wt
241.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

CAS Number

928775-04-6

Product Name

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2

InChI Key

BZJQQRCFYKSQKX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)Br

Canonical SMILES

C1CC(=O)N(C1)C2=NC=C(C=C2)Br

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one is a chemical compound characterized by the molecular formula C9H9BrN2O and a molecular weight of approximately 241.08 g/mol. This compound features a pyrrolidin-2-one ring substituted with a brominated pyridine moiety at the 5-position. It exists as a powder at room temperature and has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

Due to the presence of both the pyrrolidinone and bromopyridine functionalities. Notably, it can undergo nucleophilic substitutions, where the bromine atom can be replaced by various nucleophiles, leading to diverse derivatives. Additionally, it can be utilized in cyclization reactions to form more complex structures or in condensation reactions to produce larger molecular frameworks .

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one exhibits notable biological activities. Research indicates that derivatives of this compound possess significant antimicrobial properties, effective against various bacterial strains with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. Furthermore, studies have highlighted its antiviral potential, particularly against RNA viruses, suggesting that structural modifications at the C-5 position enhance biological efficacy .

Several synthetic routes have been developed for the preparation of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one:

  • One-Pot Synthesis: A method involving the transformation of donor-acceptor cyclopropanes into pyrrolidinones through a Lewis acid-catalyzed reaction with primary amines has been reported. This approach simplifies the synthesis by allowing multiple steps to occur in a single reaction vessel .
  • Nucleophilic Substitution: The bromine atom can be substituted using various nucleophiles, facilitating the formation of new derivatives that may exhibit enhanced biological properties .
  • Oxidative Reactions: The compound can also be synthesized through oxidative methods involving pyridine derivatives, followed by subsequent reactions to introduce the pyrrolidinone structure .

The applications of 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one are diverse:

  • Pharmaceutical Development: Its derivatives are explored for potential use as antimicrobial and antiviral agents.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry .
  • Research Tool: The compound is used in various research settings to study biological mechanisms and develop new therapeutic agents.

Interaction studies involving 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one have focused on its binding affinities and inhibitory effects on specific biological targets. For instance, studies have shown that certain derivatives can inhibit Angiotensin II-induced contractions, indicating potential cardiovascular applications . Additionally, its interactions with RNA viruses suggest mechanisms for antiviral activity that warrant further investigation.

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one shares structural similarities with several other compounds, which may exhibit comparable biological activities or synthetic utility:

Compound NameSimilarityNotable Features
1-(5-Bromopyridin-3-YL)pyrrolidin-2-one1.00Variation in bromine position; similar activity
1-(5-Bromopyridin-2-YL)piperazine0.95Piperazine ring; explored for different pharmacological properties
1-(5-Bromopyridin-3-YL)piperazine hydrochloride0.98Hydrochloride salt form; increased solubility
1-(5-Bromopyridin-2-YL)-4-propylpiperazine0.95Propyl substitution; potential for varied activity
1-(5-Bromopyridin-2-YL)-4-isopropylpiperazine0.95Isopropyl substitution; similar pharmacological profiles

These compounds illustrate the versatility of the brominated pyridine framework and its potential for generating bioactive molecules through strategic modifications.

XLogP3

1.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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